Hexamethyldisilazane
Overview
Description
Hexamethyldisilazane (HDMS) is an organosilicon compound. It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also used as a sol-gel precursor to fabricate thin films for semiconductor devices . HDMS is commonly used for the protection of sensitive functional groups during chemical synthesis .
Synthesis Analysis
Hexamethyldisilazane is synthesized by treatment of trimethylsilyl chloride with ammonia . The method for producing hexamethyldisilazane mainly involves putting trimethylchlorosilane into a large amount of organic solvents, under certain pressure and temperature, to generate hexamethyldisilazane with the liquefied ammonia reaction .
Molecular Structure Analysis
Hexamethyldisilazane is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .
Chemical Reactions Analysis
Hexamethyldisilazane is employed as a reagent in many organic reactions . It is used as a reagent in condensation reactions of heterocyclic compounds such as in the microwave synthesis of a derivative of xanthine .
Physical And Chemical Properties Analysis
Hexamethyldisilazane is a colorless liquid . It is used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also used as a sol-gel precursor to fabricate thin films for semiconductor devices .
Scientific Research Applications
Heterocyclic Chemistry
Application Summary
HMDS is a versatile organosilicon reagent used in the synthesis of heterocycles. It provides numerous applications and alternative solutions for challenging chemical reactions .
Method of Application
The N–Si bond cleavage in HMDS serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms .
Results and Outcomes
A series of 2,4-diphenylquinazolines were obtained with excellent yields (81–94%) using TMSOTf as a catalyst and HMDS as a nitrogen source .
Organic Synthesis and Organometallic Chemistry
Application Summary
HMDS is used as a solvent in organic synthesis and organometallic chemistry .
Method of Application
The specific method of application can vary depending on the particular reaction or synthesis being performed .
Results and Outcomes
The outcomes can vary widely depending on the specific reaction or synthesis .
Photolithography
Application Summary
In photolithography, HMDS is often used as an adhesion promoter for photoresists .
Method of Application
HMDS is applied to the substrate before the photoresist, improving the adhesion of the photoresist to the substrate .
Results and Outcomes
The use of HMDS can significantly improve the performance of the photoresist, leading to better results in photolithography .
Preparation of Trimethylsilyl Ethers
Application Summary
HMDS is used for the preparation of trimethylsilyl ethers from hydroxy compounds .
Results and Outcomes
Gas Chromatography
Application Summary
In gas chromatography, HMDS can be used to silylate OH groups of organic compounds to increase volatility .
Results and Outcomes
Fabrication of Silicon Carbonitride Thin Films
Application Summary
HMDS can be used to fabricate silicon carbonitride thin films by plasma-enhanced CVD .
Safety And Hazards
Future Directions
Hexamethyldisilazane has many applications in heterocyclic chemistry . Studies between 2016 and 2022 have showcased a variety of strategies utilizing hexamethyldisilazane in heterocyclic chemistry . The majority of these works presented reactions aligned with green chemistry concepts, such as solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .
properties
IUPAC Name |
[dimethyl-(trimethylsilylamino)silyl]methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAGWLWBBFQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NSi2 | |
Record name | HEXAMETHYL DISILAZANE | |
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Related CAS |
27495-70-1, Array | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer | |
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Record name | Hexamethyldisilazane | |
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DSSTOX Substance ID |
DTXSID2025395 | |
Record name | Hexamethyldisilazane | |
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Molecular Weight |
161.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |
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Boiling Point |
125 °C | |
Record name | HEXAMETHYLDISILAZANE | |
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Flash Point |
48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/ | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | Hexamethyldisilazane | |
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Record name | HEXAMETHYLDISILAZANE | |
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Solubility |
Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/ | |
Record name | HEXAMETHYLDISILAZANE | |
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Density |
0.7741 g/cu cm at 25 °C | |
Record name | HEXAMETHYLDISILAZANE | |
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Vapor Pressure |
13.8 [mmHg], 13.8 mm Hg at 25 °C | |
Record name | Hexamethyldisilazane | |
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Product Name |
Hexamethyldisilazane | |
Color/Form |
Colorless liquid | |
CAS RN |
999-97-3, 4039-32-1 | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | HEXAMETHYLDISILAZANE | |
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Retrosynthesis Analysis
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Citations
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